1-(2-Iodoethyl)pyrrolidine hydroiodide
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Overview
Description
1-(2-Iodoethyl)pyrrolidine hydroiodide is a chemical compound with the molecular formula C6H13I2N and a molecular weight of 352.99 g/mol It is characterized by the presence of an iodoethyl group attached to a pyrrolidine ring, forming a hydroiodide salt
Preparation Methods
The synthesis of 1-(2-Iodoethyl)pyrrolidine hydroiodide typically involves the reaction of pyrrolidine with 2-iodoethanol in the presence of hydroiodic acid. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
1-(2-Iodoethyl)pyrrolidine hydroiodide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodoethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products depending on the reagents used.
Addition Reactions: The double bonds in the pyrrolidine ring can undergo addition reactions with electrophiles or nucleophiles.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
1-(2-Iodoethyl)pyrrolidine hydroiodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-iodine bonds.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with iodine-containing functional groups.
Mechanism of Action
The mechanism by which 1-(2-Iodoethyl)pyrrolidine hydroiodide exerts its effects involves the interaction of the iodoethyl group with specific molecular targets. The iodine atom can form strong bonds with various nucleophiles, leading to the formation of stable complexes. These interactions can affect molecular pathways and cellular processes, making the compound useful in both chemical and biological research .
Comparison with Similar Compounds
1-(2-Iodoethyl)pyrrolidine hydroiodide can be compared with other similar compounds such as:
1-(2-Bromoethyl)pyrrolidine hydrobromide: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
1-(2-Chloroethyl)pyrrolidine hydrochloride:
1-(2-Fluoroethyl)pyrrolidine hydrofluoride: The presence of a fluorine atom makes this compound more reactive in certain types of chemical reactions.
Properties
IUPAC Name |
1-(2-iodoethyl)pyrrolidine;hydroiodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12IN.HI/c7-3-6-8-4-1-2-5-8;/h1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWIYMVVLWPIBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCI.I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13I2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1436856-53-9 |
Source
|
Record name | 1-(2-iodoethyl)pyrrolidine hydroiodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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